5-(4-Phenylbutyl)-2-sulfanylidene-2,3-dihydropyrimidin-4(1H)-one
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Overview
Description
5-(4-Phenylbutyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one is a heterocyclic compound that belongs to the class of thioxopyrimidines This compound is characterized by the presence of a thioxo group (C=S) attached to a dihydropyrimidinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Phenylbutyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one typically involves the condensation of appropriate aldehydes, amines, and thiourea under acidic or basic conditions. One common method involves the reaction of 4-phenylbutylamine with thiourea and an aldehyde in the presence of a catalyst such as hydrochloric acid or sodium hydroxide. The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality 5-(4-Phenylbutyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one.
Chemical Reactions Analysis
Types of Reactions
5-(4-Phenylbutyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one undergoes various chemical reactions, including:
Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form dihydropyrimidinones.
Substitution: The phenylbutyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydropyrimidinones.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 5-(4-Phenylbutyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one involves its interaction with specific molecular targets. The thioxo group can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to inhibition or modulation of their activity. The phenylbutyl group may enhance the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
Similar Compounds
2-Thioxo-2,3-dihydropyrimidin-4(1H)-one: Lacks the phenylbutyl group, resulting in different chemical and biological properties.
5-(4-Phenylbutyl)-2-oxo-2,3-dihydropyrimidin-4(1H)-one: Contains an oxo group instead of a thioxo group, leading to variations in reactivity and mechanism of action.
Uniqueness
5-(4-Phenylbutyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one is unique due to the presence of both the phenylbutyl and thioxo groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
21325-53-1 |
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Molecular Formula |
C14H16N2OS |
Molecular Weight |
260.36 g/mol |
IUPAC Name |
5-(4-phenylbutyl)-2-sulfanylidene-1H-pyrimidin-4-one |
InChI |
InChI=1S/C14H16N2OS/c17-13-12(10-15-14(18)16-13)9-5-4-8-11-6-2-1-3-7-11/h1-3,6-7,10H,4-5,8-9H2,(H2,15,16,17,18) |
InChI Key |
CFSBKOYOODINFL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCCCC2=CNC(=S)NC2=O |
Origin of Product |
United States |
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